molecular formula C13H19BFNO2 B1449310 5-Fluoro-2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline CAS No. 1418128-33-2

5-Fluoro-2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

Cat. No. B1449310
CAS RN: 1418128-33-2
M. Wt: 251.11 g/mol
InChI Key: BHHFDPDYGAZFIE-UHFFFAOYSA-N
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Description

5-Fluoro-2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline is a chemical compound with the empirical formula C13H16BFN2O2. It has a molecular weight of 262.09 . This compound is a boric acid ester intermediate with a benzene ring .


Molecular Structure Analysis

The molecular structure of this compound can be determined using single crystal X-ray diffraction analysis . The InChI code for this compound is 1S/C13H16BFN2O2/c1-10(2)11(3,4)16-12(15-10)8-5-9(13)7-14-6-8/h5-7H,1-4H3 .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a SMILES string of CC1©OB(OC1©C)c2c[nH]c3ncc(F)cc23 .

Scientific Research Applications

Drug Synthesis and Development

This compound is a valuable intermediate in the synthesis of various pharmaceuticals. Its boronic ester group is pivotal in cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is widely used to create complex, biologically active molecules for drug development .

Material Science

The compound’s ability to participate in carbon-carbon bond formation makes it a key player in the synthesis of new materials, including polymers and organic electronic components. Its fluorine atom can introduce desirable properties like increased stability and altered electronic characteristics .

Cancer Research

Boronic acid derivatives, like the one , have been identified as potential therapeutic agents against cancer. They can act as enzyme inhibitors, disrupting the metabolic pathways that cancer cells rely on for growth and proliferation .

Fluorescent Probes

The fluorine atom present in this compound can be utilized to develop fluorescent probes. These probes are essential tools in biochemistry and cell biology for imaging and tracking various biological processes .

Enzyme Inhibitors

The structural motif of this compound is similar to those found in enzyme inhibitors. It can be used to design and synthesize new inhibitors that can regulate enzyme activity, which is crucial in treating diseases where enzyme malfunction is a factor .

Antimicrobial Agents

Research has shown that compounds with boronic acid functionalities can serve as antimicrobial agents. They can be designed to target and inhibit bacterial enzymes, contributing to the fight against antibiotic-resistant bacteria .

Safety And Hazards

This compound is classified as Acute Tox. 3 Oral according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The hazard statements for this compound are H302, H315, H319, and H335, which indicate that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation, respectively .

properties

IUPAC Name

5-fluoro-2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19BFNO2/c1-8-10(6-9(15)7-11(8)16)14-17-12(2,3)13(4,5)18-14/h6-7H,16H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHHFDPDYGAZFIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2C)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19BFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Fluoro-2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

CAS RN

1418128-33-2
Record name (3-Amino-5-fluoro-2-methylphenyl)boronic acid pinacol ester
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
5-Fluoro-2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

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